REACTION_CXSMILES
|
[CH:1]1([O:7][C:8](=[O:19])[C:9]([CH3:18])([CH3:17])[C:10]([O:12]C(C)(C)C)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClCCl.C(O)(C(F)(F)F)=O>C(OCC)(=O)C>[CH:1]1([O:7][C:8](=[O:19])[C:9]([CH3:17])([CH3:18])[C:10]([OH:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
2,2-dimethylmalonic acid t-butyl ester cyclohexyl ester
|
Quantity
|
817 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)OC(C(C(=O)OC(C)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The resulting mixture was sequentially washed with water (30 mL) and saturated aqueous sodium chloride solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
ADDITION
|
Details
|
toluene (10 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
after which the filtrate was concentrated under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OC(C(C(=O)O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 571 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |